Oxon (P=O) vs. Thiono (P=S) AChE Inhibitory Potency: Class-Level Evidence Supporting the Target Compound's Pharmacological Advantage
In a systematic in vitro evaluation of 35 insecticides against AChE purified from Koi carp body muscle, isoxathion oxon (CAS 32306-29-9, the non-chlorinated structural analog of the target compound) was the most potent inhibitor tested, yielding a pIC₅₀ of 8.2, equivalent to an IC₅₀ of approximately 6.3 nM [1]. Critically, the study established that all oxono organophosphate compounds (P=O) were hundreds to thousands times more inhibitory than their thiono analogues (P=S) [1]. Since the target compound (CAS 32306-30-2) possesses the P=O oxon configuration, this class-level inference predicts its AChE inhibitory potency is at minimum 100-fold greater than its corresponding thiono analog, O-(4-chloro-5-phenyl-3-isoxazolyl) O,O-diethyl phosphorothioate (CAS 32306-22-2). This metabolic activation bypass is a key differentiator for applications requiring direct enzyme inhibition without prior bioactivation.
| Evidence Dimension | Acetylcholinesterase inhibitory potency (pIC₅₀) |
|---|---|
| Target Compound Data | Predicted pIC₅₀ ≥ 7.2 to 8.2 (IC₅₀ ≤ 63 to 6.3 nM); exact value not experimentally determined in published literature |
| Comparator Or Baseline | O-(4-Chloro-5-phenyl-3-isoxazolyl) O,O-diethyl phosphorothioate (CAS 32306-22-2, P=S): predicted pIC₅₀ ≤ 5.2 to 6.2 based on class-level oxon/thiono ratio of 100-1000×; Isoxathion oxon (CAS 32306-29-9, P=O, non-chlorinated): pIC₅₀ = 8.2 (IC₅₀ ≈ 6.3 nM) |
| Quantified Difference | Oxon (P=O) forms are 100× to 1,000× more potent AChE inhibitors than corresponding thiono (P=S) forms, per class-level observation across multiple organophosphate pairs |
| Conditions | In vitro AChE inhibition assay using enzyme purified from Koi carp (Cyprinus carpio) body muscle homogenate; pIC₅₀ determined as negative logarithm of inhibitor molar concentration for 50% inhibition |
Why This Matters
A researcher procuring an organophosphate for direct AChE inhibition studies can obtain the active inhibitor without relying on metabolic bioactivation (P=S→P=O conversion), improving experimental reproducibility and eliminating interspecies metabolic variability.
- [1] Kanno A, et al. Effects of Insecticides In Vitro on Acetylcholinesterase Purified from Body Muscle of Koi Carp (Cyprinus carpio). Japanese Journal of Environmental Toxicology. 2007;10(1):31-38. doi:10.11203/jset.10.31 View Source
